![molecular formula C14H32O5Si B14227861 (3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane CAS No. 500021-30-7](/img/structure/B14227861.png)
(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane: is an organosilicon compound that features a silicon atom bonded to three isopropoxy groups and one 3,3-dimethoxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane typically involves the reaction of 3,3-dimethoxypropylsilane with isopropanol in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
3,3-Dimethoxypropylsilane+3Isopropanol→this compound+3Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: (3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane can undergo hydrolysis in the presence of water, leading to the formation of silanols and alcohols.
Condensation: The compound can participate in condensation reactions to form siloxane bonds, which are important in the formation of silicone polymers.
Substitution: The isopropoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids/bases.
Condensation: Catalysts such as acids or bases.
Substitution: Nucleophiles like amines or alcohols.
Major Products:
Hydrolysis: Silanols and isopropanol.
Condensation: Siloxanes.
Substitution: Substituted silanes.
Aplicaciones Científicas De Investigación
Chemistry:
Silicone Synthesis: Used as a precursor in the synthesis of silicone polymers and resins.
Surface Modification: Employed in modifying surfaces to impart hydrophobic or hydrophilic properties.
Biology and Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its ability to form stable siloxane bonds.
Biocompatible Coatings: Used in the preparation of biocompatible coatings for medical devices.
Industry:
Adhesives and Sealants: Utilized in the formulation of adhesives and sealants with enhanced properties.
Protective Coatings: Applied in the development of protective coatings for various materials.
Mecanismo De Acción
The mechanism of action of (3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound can form stable bonds with oxygen, leading to the formation of siloxane networks. These networks are responsible for the compound’s properties, such as thermal stability and resistance to degradation.
Comparación Con Compuestos Similares
(3,3-Dimethoxypropyl)trimethoxysilane: Similar structure but with methoxy groups instead of isopropoxy groups.
(3,3-Dimethoxypropyl)triethoxysilane: Similar structure but with ethoxy groups instead of isopropoxy groups.
Uniqueness:
Thermal Stability: The presence of isopropoxy groups in (3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane provides enhanced thermal stability compared to its methoxy and ethoxy counterparts.
Reactivity: The compound’s reactivity can be tuned by modifying the alkoxy groups, making it versatile for various applications.
Propiedades
Número CAS |
500021-30-7 |
|---|---|
Fórmula molecular |
C14H32O5Si |
Peso molecular |
308.49 g/mol |
Nombre IUPAC |
3,3-dimethoxypropyl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C14H32O5Si/c1-11(2)17-20(18-12(3)4,19-13(5)6)10-9-14(15-7)16-8/h11-14H,9-10H2,1-8H3 |
Clave InChI |
BHROSMBLKTUYCF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Si](CCC(OC)OC)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-](/img/structure/B14227789.png)
![1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14227790.png)
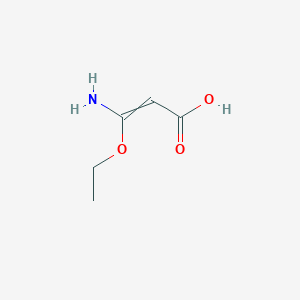

![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)
![{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene](/img/structure/B14227806.png)


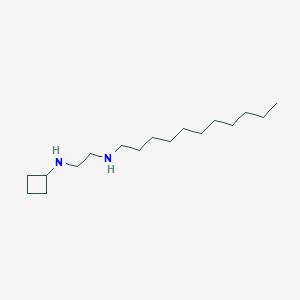
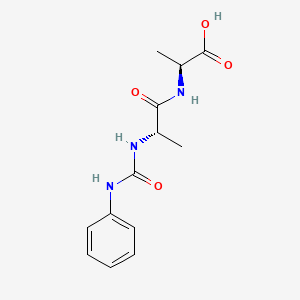
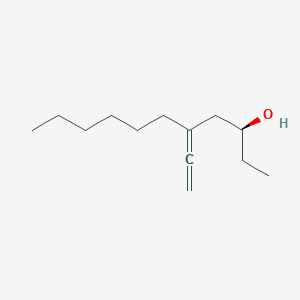
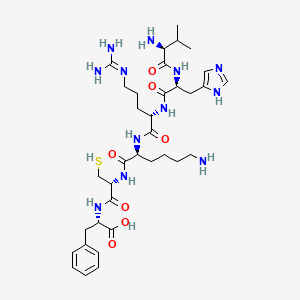
![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)
